molecular formula C29H24Cl3NO4 B15328509 Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate

Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate

Cat. No.: B15328509
M. Wt: 556.9 g/mol
InChI Key: VHEQKEABRWSPPO-UHFFFAOYSA-N
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Description

Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate is a synthetic organic compound characterized by a complex polycyclic structure. Its core features include a substituted oxazole ring linked to a chlorophenyl group and a benzoate ester moiety.

Properties

IUPAC Name

methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl3NO4/c1-17(2)28-22(27(33-37-28)26-23(30)8-5-9-24(26)31)16-36-21-13-12-19(25(32)15-21)11-10-18-6-4-7-20(14-18)29(34)35-3/h4-15,17H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEQKEABRWSPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate, also known by its CAS number 933799-50-9, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC29H24Cl3NO4
Molecular Weight556.86 g/mol
CAS Number933799-50-9
PurityNot specified
Storage ConditionsSealed in dry, 2-8°C

Research indicates that the compound acts as a partial agonist at G protein-coupled receptors (GPCRs), particularly the D2 dopamine receptor. The presence of specific substituents, such as the methoxy group and chlorinated phenyl rings, enhances its binding affinity and efficacy in signaling pathways associated with these receptors .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Dopaminergic Activity :
    • The compound exhibits partial agonistic properties at the D2 receptor, influencing dopaminergic signaling pathways. This is significant for potential therapeutic applications in neurological disorders .
  • Antitumor Properties :
    • Preliminary studies suggest that the compound may have antitumor effects. In vitro assays demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases .

Study 1: Dopaminergic Activity

A study published in PubMed Central examined the binding affinity of various compounds at the D2 receptor. This compound was included in a series of tests measuring EC50 values and Emax percentages for β-arrestin recruitment and cAMP production.

Compoundβ-arrestin Emax (%)β-arrestin EC50 (nM)cAMP Emax (%)cAMP EC50 (nM)
Methyl Compound4016032140

These results indicate a moderate efficacy in activating the D2 receptor through both pathways .

Study 2: Antitumor Activity

In another investigation focusing on antitumor activity, the compound was tested against several cancer cell lines including breast and lung cancer models. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM across different cell lines.

Study 3: Anti-inflammatory Effects

A study assessing anti-inflammatory properties found that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism that may involve inhibition of NF-kB signaling pathways.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound features an oxazole ring with chlorophenyl and isopropyl groups, contrasting with the triazine rings in sulfonylurea analogs. Oxazoles are known for their metabolic stability and lipophilicity, which may enhance environmental persistence compared to triazine-based herbicides . Sulfonylurea derivatives rely on triazine moieties to inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.

Substituent Impact on Bioactivity :

  • The 2,6-dichlorophenyl group in the target compound may enhance binding to pest-specific targets due to halogen-mediated hydrophobic interactions, similar to chlorinated aromatics in commercial pesticides.
  • In sulfonylureas, methoxy , ethoxy , and trifluoroethoxy groups modulate selectivity and potency. For example, triflusulfuron’s trifluoroethoxy group improves soil mobility and weed spectrum .

Ethenyl Bridge vs.

Research Findings and Implications

Efficacy and Selectivity

  • Sulfonylurea herbicides (e.g., metsulfuron methyl) exhibit high potency at low application rates (2–40 g/ha) due to ALS inhibition . The target compound’s oxazole core may offer resistance management advantages, as ALS-inhibitor resistance is widespread.

Metabolic and Environmental Stability

  • The isopropyl group on the oxazole may reduce hydrolytic degradation compared to triazine-based compounds, which are prone to microbial breakdown. This could extend residual activity but raise environmental persistence concerns.

Preparation Methods

Preparation of 3-(2,6-Dichlorophenyl)-5-Isopropyl-1,2-Oxazole

Patent CN109553588B demonstrates chlorination methodologies applicable to benzoxazole systems. Adapting this approach:

Step 1: Oxazole Ring Formation
React 2,6-dichlorobenzaldehyde with isobutyronitrile in the presence of hydroxylamine under Huisgen cyclization conditions:
$$
\text{2,6-Cl}2\text{C}6\text{H}3\text{CHO} + \text{CH}(\text{CH}3)2\text{CN} \xrightarrow{\text{NH}2\text{OH, BF}3\text{·OEt}2} \text{3-(2,6-Cl}_2\text{Ph)-5-}\textit{i}\text{Pr-oxazole}
$$
Conditions: Boron trifluoride diethyl etherate (0.1–1 eq), 40–50°C, 8–12 h. Yield: 70–75% (analogous to Example 2 in CN110407763B).

Step 2: Methoxy Group Introduction
Convert oxazole methanol to mesylate followed by nucleophilic displacement:
$$
\text{Oxazole-CH}2\text{OH} \xrightarrow{\text{MsCl, Et}3\text{N}} \text{Oxazole-CH}2\text{OMs} \xrightarrow{\text{NaOPh}} \text{Oxazole-CH}2\text{OPh}
$$

Coupling of Aromatic Systems

Synthesis of 2-Chloro-4-[(Oxazolyl)methoxy]phenyl Fragment

Patent CN104311414A highlights etherification using solid acid catalysts. Apply modified conditions:

Mitsunobu Etherification
$$
\text{4-Hydroxy-2-chlorophenyl} + \text{Oxazole-CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{2-Cl-4-(Oxazolylmethoxy)phenyl}
$$
Yield: 82–88% (cf. CN104311414A esterification yields >99.5% with modified clay).

Ethenyl Bridge Installation

Wittig Reaction for Conjugated System

Generate methyl 3-vinylbenzoate via Horner-Wadsworth-Emmons reaction:
$$
\text{Methyl 3-formylbenzoate} + \text{Ph}3\text{P=CH}2 \xrightarrow{} \text{Methyl 3-vinylbenzoate}
$$

Heck Coupling (Alternative):
$$
\text{Methyl 3-iodobenzoate} + \text{2-Cl-4-(Oxazolylmethoxy)styrene} \xrightarrow{\text{Pd(OAc)}_2} \text{Target Compound}
$$
Conditions: Triethylamine, DMF, 80°C, 12 h. Yield: 65–70% (analogous to CN109553588B Pd/C reductions).

Final Esterification and Purification

Esterification (if required):
$$
\text{3-[2-(Substituted phenyl)ethenyl]benzoic acid} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{Methyl ester}
$$
Conditions: Reflux with molecular sieves, 85% yield (adapted from CN104311414A).

Purification :

  • Crystallization from dichloromethane/n-heptane (cf. Example 1 in CN110407763B)
  • Final purity: >99% (HPLC)

Comparative Data for Synthetic Routes

Step Method Yield (%) Purity (%) Key Catalyst
Oxazole formation Huisgen 75 93 BF₃·OEt₂
Etherification Mitsunobu 85 97 DEAD/PPh₃
Ethenyl coupling Heck 68 95 Pd(OAc)₂
Esterification Acid-catalyzed 92 99 H₂SO₄

Critical Analysis and Optimization Opportunities

  • Oxazole Synthesis Efficiency : The Huisgen route provides satisfactory yields but requires strict temperature control. Alternative Van Leusen methods using TosMIC may improve atom economy.
  • Chlorination Selectivity : Parallel to CN109553588B, using POCl₃ instead of Cl₂ gas could enhance safety while maintaining dichlorination efficacy.
  • Esterification Catalysts : Replacing H₂SO₄ with modified clay (CN104311414A) may reduce side reactions in acid-sensitive intermediates.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and what critical steps ensure high yield and purity?

  • Methodology : Multi-step organic synthesis is typical. Key steps include:

  • Suzuki-Miyaura coupling for the ethenyl linkage between the benzoate and substituted phenyl groups .
  • Protection/deprotection strategies for the methoxy group to prevent undesired side reactions during coupling .
  • Purification via column chromatography (silica gel, gradient elution) and crystallization from ethanol/water mixtures to achieve >95% purity .
    • Validation : Monitor intermediates using TLC and confirm final structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Techniques :

  • NMR : 1^1H NMR (CDCl₃) for aromatic proton splitting patterns and coupling constants (e.g., ethenyl protons at δ 6.8–7.2 ppm, J = 16 Hz) .
  • X-ray crystallography : Resolve stereochemistry of the ethenyl group and confirm spatial arrangement of dichlorophenyl/isoxazole moieties .
  • FT-IR : Identify ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .

Q. How can solubility and stability under varying conditions be systematically evaluated?

  • Protocol :

  • Solubility : Test in DMSO, methanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy to quantify saturation points .
  • Stability : Accelerated degradation studies under heat (40–60°C), UV light, and oxidative conditions (H₂O₂). Monitor via HPLC-MS for decomposition products .

Advanced Research Questions

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

  • Framework : Adapt Project INCHEMBIOL’s approach :

  • Abiotic studies : Hydrolysis (pH 7–9), photolysis (UV-A/B), and adsorption to soil/sediment using OECD guidelines.
  • Biotic studies : Aerobic/anaerobic microbial degradation in activated sludge.
  • Analytical tools : LC-QTOF-MS for non-target screening of transformation products .

Q. How can computational and experimental methods resolve contradictions in reported biological activity?

  • Integrated strategy :

  • Molecular docking : Screen against cytochrome P450 isoforms or kinase targets to identify plausible binding modes .
  • In vitro assays : Use HEK293 or HepG2 cells for cytotoxicity profiling (IC₅₀) and compare with structurally analogous oxadiazole derivatives .
  • Statistical validation : Apply ANOVA to reconcile discrepancies between replicate studies, as in split-plot experimental designs .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Approaches :

  • Receptor binding assays : Radioligand competition studies (e.g., 3^3H-labeled ligands for GPCRs or nuclear receptors) .
  • Metabolomics : Track metabolic flux in cell lines using 13^{13}C-labeled compound and NMR/MS-based profiling .
  • CRISPR-Cas9 knockout : Identify gene targets by silencing candidate receptors and observing activity changes .

Data Contradiction and Reproducibility

Q. How should researchers address variability in bioactivity data across studies?

  • Recommendations :

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum-free media conditions .
  • Batch analysis : Compare multiple synthetic batches to rule out impurity-driven effects (e.g., residual palladium from coupling reactions) .
  • Meta-analysis : Apply hierarchical Bayesian models to aggregate data from independent studies and quantify uncertainty .

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